

Diaminomaleonitrile (CAS 1187-42-4): A Technical Guide for Drug Development

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Compound of Interest

Compound Name: *Diaminomaleonitrile*

Cat. No.: *B072808*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaminomaleonitrile (DAMN), also known as hydrogen cyanide tetramer, is a versatile chemical intermediate with the CAS number 1187-42-4.[1][2] Structurally, it is an organic compound featuring two amino groups and two nitrile groups attached to a central carbon-carbon double bond.[3] This arrangement of functional groups makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds, which are foundational scaffolds in many pharmaceutical agents.[4][5][6] This technical guide provides an in-depth overview of **diaminomaleonitrile**, focusing on its chemical properties, synthesis, and, most importantly, its applications and mechanisms of action in the context of drug discovery and development.

Chemical and Physical Properties

Diaminomaleonitrile is typically a brown crystalline powder.[7] It is sensitive to prolonged exposure to air and light.[7] Key physical and chemical properties are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₄ H ₄ N ₄	[7]
Molecular Weight	108.10 g/mol	[7]
Melting Point	178-179 °C	[2]
Appearance	Brown crystalline powder	[7]
Solubility	Soluble in methanol, ethanol, DMF, and DMSO. Slightly soluble in water, ether, and dioxane. Insoluble in benzene, acetone, xylene, and toluene.	[8]
Stability	Sensitive to prolonged air and light exposure.	[7]

Synthesis of Diaminomaleonitrile

Diaminomaleonitrile can be synthesized through the tetramerization of hydrogen cyanide.[2] A common laboratory-scale synthesis involves the reaction of aminomalononitrile p-toluenesulfonate with sodium cyanide in water. Another method involves the use of acetone cyanohydrin in the presence of a catalyst.[2]

General Experimental Protocol for Synthesis

The following protocol is a representative example of **diaminomaleonitrile** synthesis.

Materials:

- Aminomalononitrile p-toluenesulfonate
- Sodium cyanide
- Ice-cold water
- Isobutyl alcohol

- Activated carbon (e.g., Darco)
- Celite filter aid

Procedure:

- In a well-ventilated fume hood, a cooled (0°C) and stirred suspension of aminomalononitrile p-toluenesulfonate in water is prepared.
- An aqueous solution of sodium cyanide is added to the suspension.
- After a short period, the precipitated product is collected by filtration and washed with ice-cold water.
- The crude product is immediately dissolved in boiling isobutyl alcohol.
- A small amount of activated carbon is added to the solution for decolorization.
- The hot solution is filtered through a bed of Celite.
- The filtrate is cooled to induce crystallization.
- The resulting white needles of **diaminomaleonitrile** are collected by filtration and washed with isobutyl alcohol.

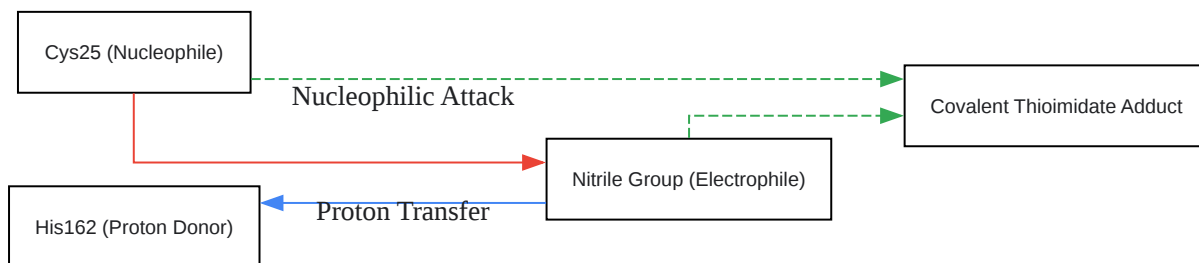
Biological Activity and Therapeutic Potential

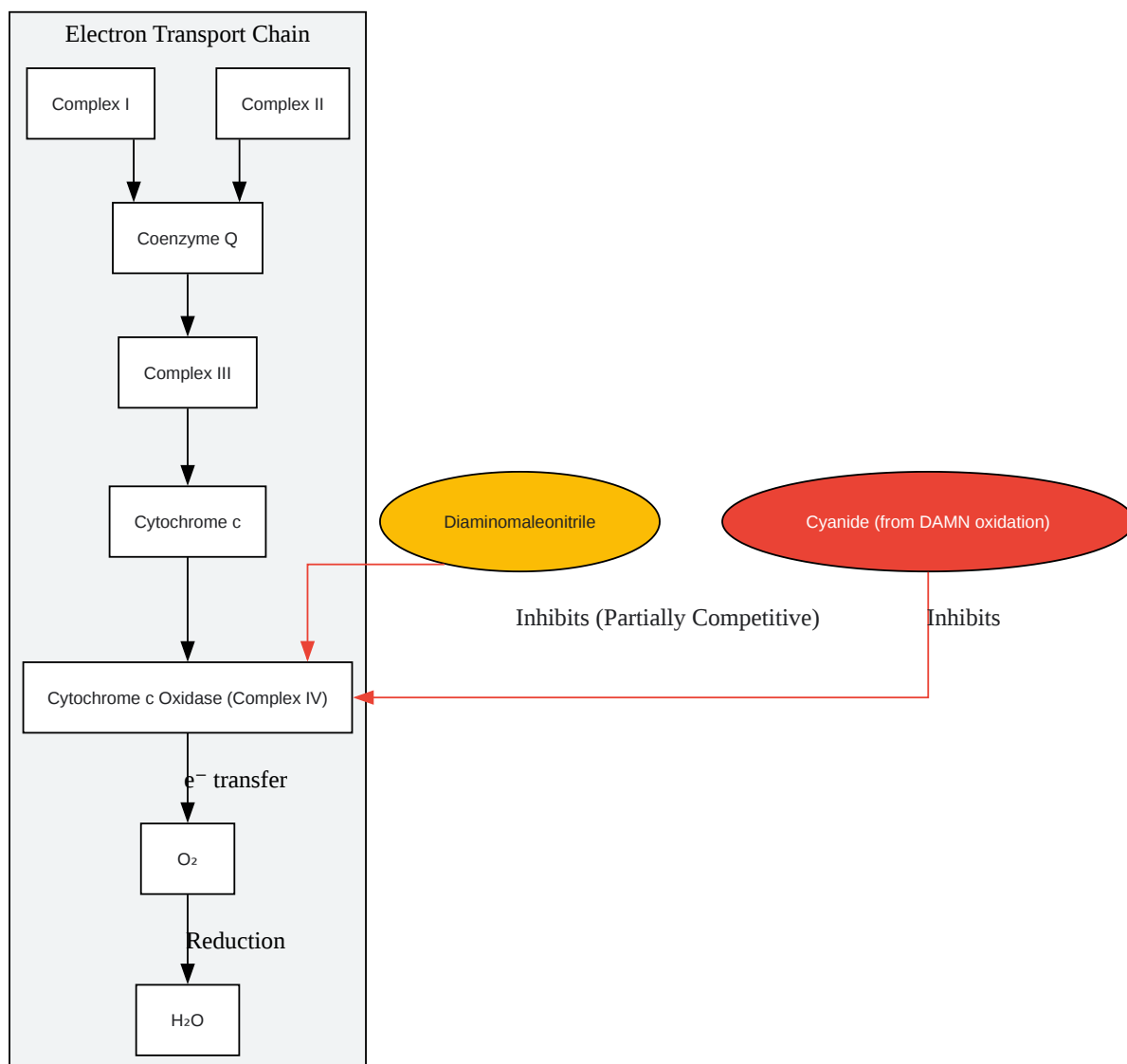
Diaminomaleonitrile itself exhibits some biological activity, but its primary role in drug development is as a scaffold for the synthesis of more complex and potent molecules.^[4] Derivatives of DAMN, particularly Schiff bases, have shown promise as inhibitors of various enzymes and as antimicrobial agents.^{[9][10]}

Antichagasic Activity: Cruzain Inhibition

Schiff base derivatives of **diaminomaleonitrile** have been identified as potent inhibitors of cruzain, a cysteine protease that is a key enzyme in the life cycle of *Trypanosoma cruzi*, the parasite responsible for Chagas disease.^{[9][11]} Inhibition of cruzain disrupts the parasite's ability to replicate and evade the host immune system.^[12]

Mechanism of Action: The nitrile group in these DAMN derivatives is susceptible to nucleophilic attack by the catalytic cysteine residue (Cys25) in the active site of cruzain.^[4] This is followed by a proton transfer from a nearby histidine residue (His162), leading to the formation of a covalent thioimide adduct and inhibition of the enzyme.^[4]^[13]





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